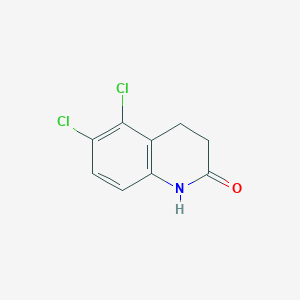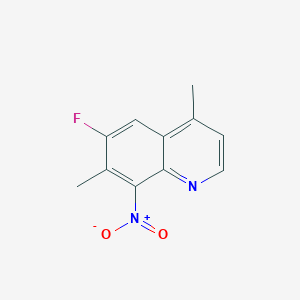
6,7-Dimethoxyquinoline-5,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxyquinoline-5,8-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of two methoxy groups at the 6th and 7th positions and two ketone groups at the 5th and 8th positions on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyquinoline-5,8-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6,7-dimethoxyquinoline.
Oxidation: The 6,7-dimethoxyquinoline is then subjected to oxidation to introduce the ketone groups at the 5th and 8th positions. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
6,7-Dimethoxyquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinoline derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, resulting in the formation of dihydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: More oxidized quinoline derivatives.
Reduction: Dihydroxyquinoline derivatives.
Substitution: Quinoline derivatives with various functional groups replacing the methoxy groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antibacterial, antifungal, and antimalarial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The biological activity of 6,7-Dimethoxyquinoline-5,8-dione is largely attributed to its ability to form radicals in vivo. It targets enzymes such as nicotinamide adenosine diphosphate (NADP) or NADPH-dependent quinone oxidoreductase (NQO1), leading to the generation of reactive oxygen species that can induce cell death in cancer cells .
類似化合物との比較
6,7-Dimethoxyquinoline-5,8-dione can be compared with other quinoline derivatives such as:
6,7-Dimethoxyquinazoline-5,8-dione: Similar structure but with a nitrogen atom at the 4th position.
5,8-Quinolinedione: Lacks the methoxy groups at the 6th and 7th positions.
6,7-Dichloroquinoline-5,8-dione: Contains chlorine atoms instead of methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
特性
CAS番号 |
59962-97-9 |
|---|---|
分子式 |
C11H9NO4 |
分子量 |
219.19 g/mol |
IUPAC名 |
6,7-dimethoxyquinoline-5,8-dione |
InChI |
InChI=1S/C11H9NO4/c1-15-10-8(13)6-4-3-5-12-7(6)9(14)11(10)16-2/h3-5H,1-2H3 |
InChIキー |
HYTGTIAWYOOCLA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-](/img/structure/B11885575.png)

![6-(Benzyloxy)pyrazolo[1,5-a]pyridine](/img/structure/B11885584.png)






![(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid](/img/structure/B11885633.png)
![N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11885634.png)


